8-Ethyl-2H,3H-benzo[E]thiin-4-one
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Overview
Description
Preparation Methods
The synthesis of 8-Ethyl-2H,3H-benzo[E]thiin-4-one involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the desired purity and yield .
Chemical Reactions Analysis
8-Ethyl-2H,3H-benzo[E]thiin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Ethyl-2H,3H-benzo[E]thiin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Ethyl-2H,3H-benzo[E]thiin-4-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes and receptors, influencing biological processes .
Comparison with Similar Compounds
8-Ethyl-2H,3H-benzo[E]thiin-4-one can be compared with other similar compounds such as:
3H-quinazolin-4-one derivatives: These compounds have similar structural features and are used in various applications, including medicinal chemistry.
2H-benzo[b][1,4]thiazin-3(4H)-one derivatives: These compounds are also studied for their biological activities and potential therapeutic uses.
The uniqueness of this compound lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H12OS |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
8-ethyl-2,3-dihydrothiochromen-4-one |
InChI |
InChI=1S/C11H12OS/c1-2-8-4-3-5-9-10(12)6-7-13-11(8)9/h3-5H,2,6-7H2,1H3 |
InChI Key |
PENLQXAPDZGOGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)CCS2 |
Origin of Product |
United States |
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